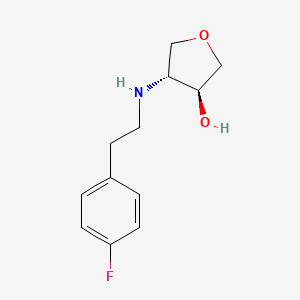
(3S,4R)-4-((4-Fluorophenethyl)amino)tetrahydrofuran-3-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3S,4R)-4-((4-Fluorophenethyl)amino)tetrahydrofuran-3-ol is a chiral compound with potential applications in various fields such as medicinal chemistry and pharmacology. The compound features a tetrahydrofuran ring substituted with a 4-fluorophenethylamino group, which may impart unique biological activities.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (3S,4R)-4-((4-Fluorophenethyl)amino)tetrahydrofuran-3-ol typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as tetrahydrofuran and 4-fluorophenethylamine.
Formation of the Tetrahydrofuran Ring: The tetrahydrofuran ring can be formed through cyclization reactions involving appropriate precursors.
Substitution Reaction: The 4-fluorophenethylamino group is introduced via a substitution reaction, often using a suitable leaving group and base.
Chiral Resolution: The final step involves chiral resolution to obtain the desired (3S,4R) enantiomer.
Industrial Production Methods
Industrial production methods may involve optimized reaction conditions, such as:
Catalysts: Use of specific catalysts to enhance reaction rates and selectivity.
Temperature and Pressure: Controlled temperature and pressure conditions to maximize yield.
Purification: Advanced purification techniques such as chromatography to isolate the desired product.
Análisis De Reacciones Químicas
Types of Reactions
(3S,4R)-4-((4-Fluorophenethyl)amino)tetrahydrofuran-3-ol can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are typical reducing agents.
Substitution Reagents: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation Products: Ketones, aldehydes, or carboxylic acids.
Reduction Products: Alcohols or amines.
Substitution Products: Compounds with different functional groups replacing the fluorine atom.
Aplicaciones Científicas De Investigación
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Explored for its therapeutic potential in treating diseases.
Industry: Utilized in the development of new materials or chemical processes.
Mecanismo De Acción
The mechanism of action of (3S,4R)-4-((4-Fluorophenethyl)amino)tetrahydrofuran-3-ol involves its interaction with specific molecular targets:
Molecular Targets: The compound may bind to enzymes, receptors, or other proteins, modulating their activity.
Pathways Involved: It may influence signaling pathways, metabolic processes, or gene expression.
Comparación Con Compuestos Similares
Similar Compounds
- (3S,4R)-4-((4-Chlorophenethyl)amino)tetrahydrofuran-3-ol
- (3S,4R)-4-((4-Methylphenethyl)amino)tetrahydrofuran-3-ol
- (3S,4R)-4-((4-Bromophenethyl)amino)tetrahydrofuran-3-ol
Uniqueness
(3S,4R)-4-((4-Fluorophenethyl)amino)tetrahydrofuran-3-ol is unique due to the presence of the fluorine atom, which can significantly influence its chemical and biological properties, such as:
- Increased Lipophilicity : Enhances membrane permeability.
- Metabolic Stability : Fluorine can improve the compound’s resistance to metabolic degradation.
- Biological Activity : The fluorine atom may enhance binding affinity to molecular targets.
Propiedades
Fórmula molecular |
C12H16FNO2 |
|---|---|
Peso molecular |
225.26 g/mol |
Nombre IUPAC |
(3S,4R)-4-[2-(4-fluorophenyl)ethylamino]oxolan-3-ol |
InChI |
InChI=1S/C12H16FNO2/c13-10-3-1-9(2-4-10)5-6-14-11-7-16-8-12(11)15/h1-4,11-12,14-15H,5-8H2/t11-,12-/m1/s1 |
Clave InChI |
IGXKQVJRDCVXRN-VXGBXAGGSA-N |
SMILES isomérico |
C1[C@H]([C@@H](CO1)O)NCCC2=CC=C(C=C2)F |
SMILES canónico |
C1C(C(CO1)O)NCCC2=CC=C(C=C2)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


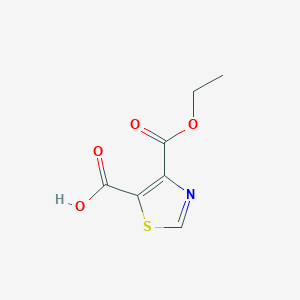
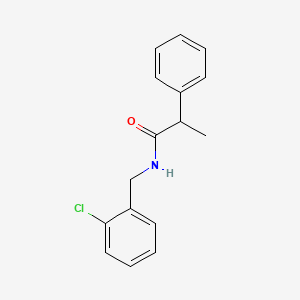
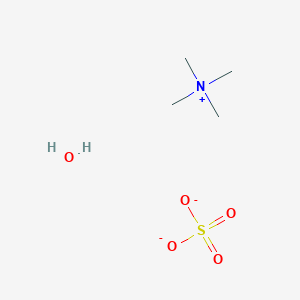
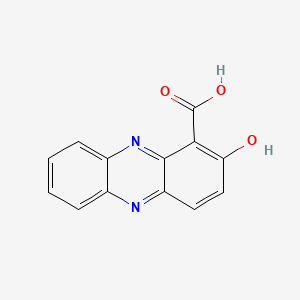

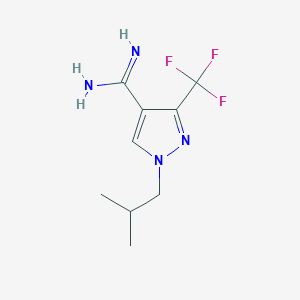
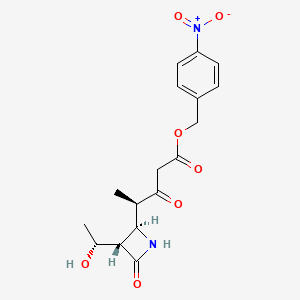
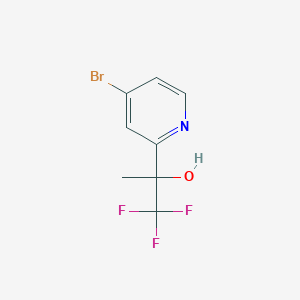
![2-{[5-(2-chlorophenyl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(1-cyano-1,2-dimethylpropyl)acetamide](/img/structure/B13356315.png)
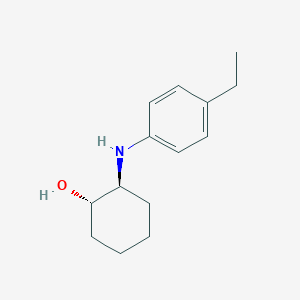
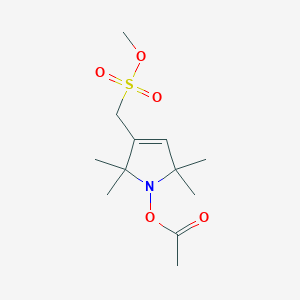
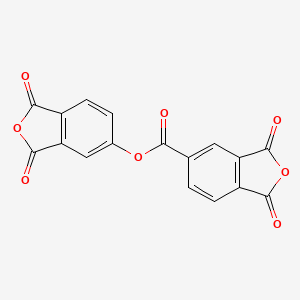
![Isopropyl [6-(1-naphthyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]methyl sulfide](/img/structure/B13356346.png)
![N-(1-cyano-1,2-dimethylpropyl)-2-{[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide](/img/structure/B13356353.png)
